Cas no 2171926-82-0 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2-dimethylbutanoic acid)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2-dimethylbutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2-dimethylbutanoic acid
- EN300-1488666
- 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,2-dimethylbutanoic acid
- 2171926-82-0
-
- Inchi: 1S/C25H30N2O5/c1-16(22(28)26-13-12-25(2,3)23(29)30)14-27-24(31)32-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,28)(H,27,31)(H,29,30)
- InChI Key: CTCAZTOJQPNGHC-UHFFFAOYSA-N
- SMILES: O(C(NCC(C)C(NCCC(C(=O)O)(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 438.21547206g/mol
- Monoisotopic Mass: 438.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 10
- Complexity: 657
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 105Ų
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2-dimethylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1488666-1000mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,2-dimethylbutanoic acid |
2171926-82-0 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1488666-50mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,2-dimethylbutanoic acid |
2171926-82-0 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1488666-1.0g |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,2-dimethylbutanoic acid |
2171926-82-0 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1488666-10000mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,2-dimethylbutanoic acid |
2171926-82-0 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1488666-100mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,2-dimethylbutanoic acid |
2171926-82-0 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1488666-250mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,2-dimethylbutanoic acid |
2171926-82-0 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1488666-500mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,2-dimethylbutanoic acid |
2171926-82-0 | 500mg |
$3233.0 | 2023-09-28 | ||
Enamine | EN300-1488666-2500mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,2-dimethylbutanoic acid |
2171926-82-0 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1488666-5000mg |
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]-2,2-dimethylbutanoic acid |
2171926-82-0 | 5000mg |
$9769.0 | 2023-09-28 |
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2-dimethylbutanoic acid Related Literature
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Additional information on 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2-dimethylbutanoic acid
Introduction to 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2-dimethylbutanoic acid (CAS No. 2171926-82-0)
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2-dimethylbutanoic acid (CAS No. 2171926-82-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and a branched amino acid backbone. The Fmoc group is widely used in peptide synthesis to protect the amino functionality during the stepwise construction of peptides, ensuring high yields and purity of the final product.
The structural complexity of this compound makes it an ideal candidate for various applications in drug discovery and development. The Fmoc protecting group is particularly useful in solid-phase peptide synthesis (SPPS), where it can be selectively removed under mild conditions, allowing for the sequential addition of amino acids to form peptides with high fidelity. This property has been leveraged in the synthesis of therapeutic peptides, which have shown promise in treating a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Recent studies have highlighted the potential of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2-dimethylbutanoic acid in enhancing the stability and bioavailability of peptides. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used to create peptide conjugates with improved pharmacokinetic properties. These conjugates exhibit enhanced stability in biological environments, reduced degradation by proteases, and increased cellular uptake, making them more effective as therapeutic agents.
The branched amino acid backbone of this compound also contributes to its unique properties. Branched amino acids are known to play crucial roles in protein structure and function, and their presence in this compound can influence the conformational flexibility and binding affinity of peptides. This has important implications for the design of peptides that target specific receptors or enzymes with high selectivity and potency.
In addition to its applications in peptide synthesis, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2-dimethylbutanoic acid has been explored for its potential as a building block in the development of novel materials. The presence of multiple functional groups in this compound allows for the creation of polymers with tailored properties, such as enhanced mechanical strength, thermal stability, and biocompatibility. These materials have found applications in tissue engineering, drug delivery systems, and other biomedical devices.
The synthesis of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2-dimethylbutanoic acid involves several steps that require precise control over reaction conditions to ensure high purity and yield. The first step typically involves the protection of the amino group using the Fmoc protecting group. This is followed by the formation of the branched amino acid backbone through a series of coupling reactions. The final step involves deprotection under mild conditions to yield the desired compound.
The characterization of this compound is typically performed using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These techniques provide detailed information about the structure and purity of the compound, which is essential for its use in pharmaceutical research.
In conclusion, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamido-2,2-dimethylbutanoic acid (CAS No. 2171926-82-0) is a versatile compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features make it an ideal building block for peptide synthesis and polymer development, opening up new possibilities for the design of therapeutic agents and advanced materials. As research in this field continues to advance, it is likely that new applications for this compound will be discovered, further expanding its impact on human health and well-being.
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